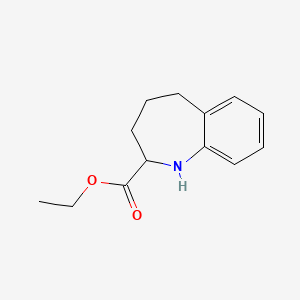

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of fully saturated derivatives.

Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted benzazepines, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets. For instance, some benzazepine derivatives act as sodium channel blockers or inhibitors of squalene synthase . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.

6,7,8,9-tetrahydro-5H-benzo annulen-7-amine: Studied for its potential as a positron emission tomography imaging agent.

Benazepril: A well-known angiotensin-converting enzyme inhibitor used in the treatment of hypertension.

Uniqueness

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is unique due to its specific structural features and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse bioactive compounds.

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H17NO2

- Molecular Weight: 219.284 g/mol

- CAS Number: 955360-20-0

- SMILES Notation: CCOC(=O)C1=CC2=C(CCNCC2)C=C1

This compound belongs to the class of benzazepines, characterized by a bicyclic structure that includes a nitrogen atom in the ring system. The unique structural features contribute to its biological activity.

Pharmacological Properties

This compound has been investigated for various pharmacological effects:

- Analgesic Activity:

- Neuropharmacological Effects:

- Anticancer Activity:

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at various receptor sites, particularly those involved in pain and mood regulation.

- Enzyme Inhibition: Some studies suggest that benzazepines can inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.

Study on Analgesic Properties

A notable study evaluated the analgesic efficacy of various benzazepine derivatives including ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine. The findings indicated that while some derivatives had significant analgesic effects, the specific compound did not demonstrate similar activity in murine models .

Cancer Research

In a separate investigation focused on the anticancer potential of benzazepines, ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine was included among compounds tested against human leukemia cell lines. The results showed varying degrees of cytotoxicity and suggested a need for further structural modifications to enhance efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 219.284 g/mol |

| CAS Number | 955360-20-0 |

| Analgesic Activity | Inactive in mouse models |

| Anticancer Activity | Cytotoxic to leukemia cell lines |

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-5-7-10-6-3-4-8-11(10)14-12/h3-4,6,8,12,14H,2,5,7,9H2,1H3 |

InChI Key |

PHNQBYSWAJDVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.